(2-((2-Methylcyclopropyl)methoxy)phenyl)methanamine oxalate
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Overview
Description
[2-[(2-methylcyclopropyl)methoxy]phenyl]methanamine;oxalic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a phenylmethanamine moiety substituted with a 2-methylcyclopropyl group and an oxalic acid component. The combination of these functional groups imparts distinct chemical properties that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-methylcyclopropyl)methoxy]phenyl]methanamine typically involves the reaction of 2-methylcyclopropylmethanol with phenylmethanamine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the methoxy linkage. The resulting intermediate is then treated with oxalic acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity [2-[(2-methylcyclopropyl)methoxy]phenyl]methanamine;oxalic acid suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[2-[(2-methylcyclopropyl)methoxy]phenyl]methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the methoxy group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions with halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of reduced methoxy derivatives.
Substitution: Formation of halogenated or nitrated phenylmethanamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-[(2-methylcyclopropyl)methoxy]phenyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biochemical pathways and understanding molecular mechanisms.
Medicine
In medicine, [2-[(2-methylcyclopropyl)methoxy]phenyl]methanamine is investigated for its potential therapeutic properties. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases, including neurological disorders and cancers.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of [2-[(2-methylcyclopropyl)methoxy]phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[2-[(2-methylcyclopropyl)methoxy]phenyl]methanamine: Similar in structure but without the oxalic acid component.
[2-[(2-methylcyclopropyl)methoxy]phenyl]methanol: Lacks the amine group, leading to different chemical properties and applications.
[2-[(2-methylcyclopropyl)methoxy]phenyl]methanone: Contains a ketone group instead of an amine, resulting in different reactivity and uses.
Uniqueness
The presence of both the 2-methylcyclopropyl and oxalic acid components in [2-[(2-methylcyclopropyl)methoxy]phenyl]methanamine;oxalic acid imparts unique chemical properties that distinguish it from similar compounds. These properties include enhanced stability, specific reactivity patterns, and the ability to form stable complexes with various molecular targets.
Properties
Molecular Formula |
C14H19NO5 |
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Molecular Weight |
281.30 g/mol |
IUPAC Name |
[2-[(2-methylcyclopropyl)methoxy]phenyl]methanamine;oxalic acid |
InChI |
InChI=1S/C12H17NO.C2H2O4/c1-9-6-11(9)8-14-12-5-3-2-4-10(12)7-13;3-1(4)2(5)6/h2-5,9,11H,6-8,13H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
HCDHJHKFEYGMTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1COC2=CC=CC=C2CN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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